Cas no 2260974-52-3 (Azepane-4-sulfonamide hydrochloride)
Azepane-4-sulfonamide hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Azepane-4-sulfonamide hydrochloride
- SCHEMBL20609810
- F77322
- 2260974-52-3
- DB-429280
- EN300-37139095
- azepane-4-sulfonamide;hydrochloride
- Z5116241242
- BS-48495
-
- Inchi: 1S/C6H14N2O2S.ClH/c7-11(9,10)6-2-1-4-8-5-3-6;/h6,8H,1-5H2,(H2,7,9,10);1H
- InChI Key: DCWKJQGACPRXSM-UHFFFAOYSA-N
- SMILES: Cl.S(C1CCNCCC1)(N)(=O)=O
Computed Properties
- Exact Mass: 214.0542766g/mol
- Monoisotopic Mass: 214.0542766g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 207
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.6
Azepane-4-sulfonamide hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1216764-1g |
Azepane-4-sulfonamide hydrochloride |
2260974-52-3 | 95% | 1g |
$1500 | 2024-06-03 | |
| Enamine | EN300-37139095-0.05g |
azepane-4-sulfonamide hydrochloride |
2260974-52-3 | 95% | 0.05g |
$312.0 | 2023-07-10 | |
| Enamine | EN300-37139095-0.1g |
azepane-4-sulfonamide hydrochloride |
2260974-52-3 | 95% | 0.1g |
$466.0 | 2023-07-10 | |
| Enamine | EN300-37139095-0.25g |
azepane-4-sulfonamide hydrochloride |
2260974-52-3 | 95% | 0.25g |
$666.0 | 2023-07-10 | |
| Enamine | EN300-37139095-0.5g |
azepane-4-sulfonamide hydrochloride |
2260974-52-3 | 95% | 0.5g |
$1046.0 | 2023-07-10 | |
| Enamine | EN300-37139095-1.0g |
azepane-4-sulfonamide hydrochloride |
2260974-52-3 | 95% | 1.0g |
$1343.0 | 2023-07-10 | |
| Enamine | EN300-37139095-2.5g |
azepane-4-sulfonamide hydrochloride |
2260974-52-3 | 95% | 2.5g |
$2631.0 | 2023-07-10 | |
| Enamine | EN300-37139095-5.0g |
azepane-4-sulfonamide hydrochloride |
2260974-52-3 | 95% | 5.0g |
$3894.0 | 2023-07-10 | |
| Enamine | EN300-37139095-10.0g |
azepane-4-sulfonamide hydrochloride |
2260974-52-3 | 95% | 10.0g |
$5774.0 | 2023-07-10 | |
| Aaron | AR01XCQV-50mg |
Azepane-4-sulfonamide hydrochloride |
2260974-52-3 | 95% | 50mg |
$193.00 | 2025-02-12 |
Azepane-4-sulfonamide hydrochloride Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on Azepane-4-sulfonamide hydrochloride
Azepane-4-sulfonamide hydrochloride (CAS No. 2260974-52-3): A Comprehensive Overview in Modern Chemical Biology
Azepane-4-sulfonamide hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 2260974-52-3, represents a significant compound in the realm of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework and functional groups, has garnered considerable attention due to its potential applications in drug discovery and molecular pharmacology. The azepane core, a bicyclic structure composed of a six-membered nitrogen-containing ring fused to a five-membered carbon ring, provides a versatile scaffold for medicinal chemistry modifications. The incorporation of a sulfonamide moiety at the 4-position enhances its pharmacological profile, making it an attractive candidate for further exploration.
The sulfonamide group, known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, contributes to the compound's multifaceted potential. When combined with the azepane ring system, this structural motif allows for selective interactions with biological targets, thereby opening avenues for therapeutic intervention. The hydrochloride salt form of Azepane-4-sulfonamide hydrochloride improves its solubility and bioavailability, which are critical factors in pharmaceutical development.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between Azepane-4-sulfonamide hydrochloride and biological targets. Studies have demonstrated that the compound can bind to various enzymes and receptors with high affinity, suggesting its utility in modulating metabolic pathways and signaling cascades. For instance, research has highlighted its potential as an inhibitor of certain kinases involved in cancer progression. The ability to modulate these kinases could lead to novel therapeutic strategies for treating malignancies.
In addition to its kinase inhibition properties, Azepane-4-sulfonamide hydrochloride has shown promise in addressing inflammatory conditions. The sulfonamide moiety is known to interact with inflammatory mediators, potentially reducing the expression of pro-inflammatory cytokines. This makes the compound a candidate for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Preclinical studies have begun to explore these possibilities, with initial results indicating significant therapeutic potential.
The synthesis of Azepane-4-sulfonamide hydrochloride involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include cyclization reactions to form the azepane core, followed by functional group transformations to introduce the sulfonamide group at the 4-position. The final step involves salt formation with hydrochloric acid to enhance stability and solubility. These synthetic routes underscore the compound's complexity and the expertise required to produce it in high purity.
The pharmacokinetic profile of Azepane-4-sulfonamide hydrochloride is another critical aspect that has been extensively studied. Research has focused on optimizing absorption, distribution, metabolism, and excretion (ADME) properties to ensure efficacy and minimize side effects. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry have been employed to characterize the compound's behavior in biological systems. These studies have provided valuable insights into how modifications can be made to improve its pharmacokinetic properties.
The role of Azepane-4-sulfonamide hydrochloride in drug development is further underscored by its versatility as a scaffold for derivative design. By introducing additional functional groups or altering the core structure, researchers can generate libraries of compounds with tailored biological activities. This approach is particularly valuable in fragment-based drug design, where small molecules are incrementally modified to enhance potency and selectivity.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the process of identifying promising candidates like Azepane-4-sulfonamide hydrochloride. Predictive models can screen vast chemical databases to identify molecules with optimal pharmacokinetic and pharmacodynamic profiles. These computational tools have significantly reduced the time and resources required for hit identification and lead optimization.
Ethical considerations are paramount in pharmaceutical research involving compounds like Azepane-4-sulfonamide hydrochloride. Ensuring responsible conduct in clinical trials and maintaining transparency in research findings are essential principles that guide the development process. Collaborative efforts between academia, industry, and regulatory bodies have fostered an environment conducive to innovation while upholding ethical standards.
The future prospects for Azepane-4-sulfonamide hydrochloride are promising, with ongoing research exploring new therapeutic applications and refining synthetic methodologies. As our understanding of biological systems continues to evolve, so too will our ability to harness compounds like this one for therapeutic benefit. The integration of interdisciplinary approaches—combining chemistry, biology, pharmacology, and computational science—will be key to unlocking its full potential.
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